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oxocyclohexanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical
properties of 3-Bromo-2-oxocyclohexanecarboxamide. Due to the limited availability of direct
experimental data for this specific compound in publicly accessible literature, this document
combines available data from chemical databases with extrapolated information based on the
known chemistry of related a-halo keto amides. The guide includes a summary of
physicochemical properties, proposed experimental protocols for its synthesis and
characterization, and a discussion of its potential reactivity. This document aims to serve as a
foundational resource for researchers interested in utilizing this compound in synthetic
chemistry and drug discovery endeavors.

Introduction

3-Bromo-2-oxocyclohexanecarboxamide is a halogenated cyclic 3-keto amide. The
presence of three key functional groups—a bromine atom alpha to a ketone, a cyclic ketone,
and a primary amide—suggests a versatile chemical reactivity profile. Such compounds are of
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interest in organic synthesis as intermediates for the construction of more complex molecular
architectures, including heterocyclic systems and substituted cyclohexanes. The a-halo ketone
moiety, in particular, is a well-known electrophilic site, susceptible to nucleophilic attack, while
the amide and ketone functionalities offer further sites for chemical modification. This guide
synthesizes the currently available information on this compound to facilitate its potential
application in research and development.

Physicochemical Properties

Direct experimental data for many physical properties of 3-Bromo-2-
oxocyclohexanecarboxamide are not readily available in the literature. The following table
summarizes the available and predicted data.

Property Value Source/Method

Molecular Formula C7H10BrNO2 ChemSrc[1]

Molecular Weight 220.06 g/mol ChemSrc[1]

CAS Number 80193-04-0 ChemSrc[1]

Appearance Solid (Predicted) General property of similar
amides

Melting Point Not available

Boiling Point Not available

Predicted to be soluble in polar
organic solvents like DMSO,
Solubility DMF, and alcohols. Limited

solubility in water and nonpolar

General solubility of polar

organic molecules

solvents.
LogP 1.30470 ChemSrc[1]
Polar Surface Area (PSA) 60.16 A2 ChemSrc[1]

Chemical Synthesis and Characterization
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While a specific, published synthesis for 3-Bromo-2-oxocyclohexanecarboxamide has not

been identified, a plausible synthetic route can be proposed based on established organic

chemistry principles. The most likely precursor is 2-oxocyclohexanecarboxamide[2].

Proposed Synthetic Workflow

The synthesis would likely proceed via the a-bromination of 2-oxocyclohexanecarboxamide.

. a-Bromination
[Z-Oxocyclohexanecarboxam|dej

Brominating Agent
(e.g., NBS, Brz)

L 3-Bromo-2-oxocyclohexanecarboxamide]

Solvent

(e.g., CCla, CH2CI2)

Click to download full resolution via product page

Caption: Proposed synthesis of 3-Bromo-2-oxocyclohexanecarboxamide.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize 3-Bromo-2-oxocyclohexanecarboxamide via a-bromination of 2-

oxocyclohexanecarboxamide.

Materials:

e 2-Oxocyclohexanecarboxamide

¢ N-Bromosuccinimide (NBS) or Bromine (Brz2)

e Carbon tetrachloride (CCla) or Dichloromethane (CH2Clz)
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Radical initiator (e.g., AIBN or benzoyl peroxide, if using NBS)

Anhydrous sodium sulfate or magnesium sulfate

Saturated sodium bicarbonate solution

Saturated sodium chloride (brine) solution

Solvents for recrystallization (e.g., ethyl acetate/hexanes)
Procedure:

o Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, dissolve 2-oxocyclohexanecarboxamide (1 equivalent) in an appropriate solvent
(e.g., CCla).

e Bromination:

o Using NBS: Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of a
radical initiator (e.g., AIBN). Heat the mixture to reflux and monitor the reaction by TLC.
The reaction is typically complete when the denser succinimide byproduct floats to the
surface.

o Using Bromine: Cool the solution of the starting material to 0 °C in an ice bath. Add a
solution of bromine (1 equivalent) in the same solvent dropwise with stirring. Allow the
reaction to warm to room temperature and stir until completion as monitored by TLC.

o Workup:
o Cool the reaction mixture to room temperature.
o If NBS was used, filter off the succinimide.

o If bromine was used, or for the NBS reaction filtrate, wash the organic layer sequentially
with saturated sodium bicarbonate solution (to quench any remaining acid), water, and
brine.
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 Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate,
filter, and concentrate under reduced pressure. The crude product can be purified by
recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure
3-Bromo-2-oxocyclohexanecarboxamide.

Predicted Spectral Data

No experimental spectra for 3-Bromo-2-oxocyclohexanecarboxamide are currently available.
The following are predictions based on the analysis of similar structures.

1H NMR (Predicted):
e 0 ~7.0-7.5 ppm (broad singlet, 1H): Amide N-H proton.
e 0 ~5.5-6.0 ppm (broad singlet, 1H): Amide N-H proton.

e 0 ~4.0-4.5 ppm (multiplet, 1H): Proton on the carbon bearing the bromine atom (a to the
ketone). This signal is expected to be downfield due to the deshielding effects of the bromine
and the carbonyl group.

e 0 ~2.0-3.0 ppm (multiplets): Protons on the cyclohexanone ring.

13C NMR (Predicted):

0 ~190-200 ppm: Ketone carbonyl carbon.

0 ~165-175 ppm: Amide carbonyl carbon.

d ~50-60 ppm: Carbon bearing the bromine atom.

0 ~20-40 ppm: Other cyclohexanone ring carbons.

IR Spectroscopy (Predicted):

e ~3400-3200 cm™! (two bands): N-H stretching of the primary amide.
e ~1715 cm~1; C=0 stretching of the cyclohexanone.[3][4]

e ~1680 cm~1: C=0 stretching of the amide (Amide | band).[5]
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e ~1640 cm~%: N-H bending of the amide (Amide Il band).[5]
e ~600-700 cm~*: C-Br stretching.
Mass Spectrometry (Predicted):

e The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-
containing compound, with two peaks of nearly equal intensity for the molecular ion (M* and
M*+2) corresponding to the 7°Br and 8!Br isotopes.[6][7]

o Fragmentation would likely involve the loss of Br, CO, and parts of the cyclohexane ring.

Chemical Reactivity

The reactivity of 3-Bromo-2-oxocyclohexanecarboxamide is dictated by its functional groups.
The a-bromo ketone is a key reactive site.

Nucl hil
(e.g RZUNC: Ogsl—e RO") Potentlal*Products A

SN2 Reaction L.
p-| 0-Substitution Product

. Favorskii Rearrangement
[3-Bromo-2-oxocyclohexanecarboxam|de] 9
/

ol Favorskii Rearrangement
Product (Cyclopentane derivative)

Elimination (E2) [G,B-Unsaturated Keto Amide]
'

Click to download full resolution via product page
Caption: Potential reactivity pathways of 3-Bromo-2-oxocyclohexanecarboxamide.

o Nucleophilic Substitution: The carbon bearing the bromine atom is electrophilic and
susceptible to Sn2 attack by various nucleophiles, such as amines, thiols, and alkoxides.[8]
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This allows for the introduction of a wide range of substituents at the a-position.

o Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, a-halo ketones
can undergo the Favorskii rearrangement to yield a ring-contracted carboxylic acid
derivative. In this case, it would likely lead to a cyclopentanecarboxamide derivative.

o Elimination Reactions: Treatment with a hindered base could lead to the elimination of HBr,
forming an a,B-unsaturated keto amide, which is a valuable Michael acceptor.

Biological Activity

As of the date of this publication, there is no publicly available information regarding the
biological activity or toxicological properties of 3-Bromo-2-oxocyclohexanecarboxamide.
Compounds containing an a-halo amide moiety can exhibit alkylating properties, which can be
associated with biological activity, but also potential toxicity. Any investigation into the biological
effects of this compound should be conducted with appropriate caution and safety measures.

Conclusion

3-Bromo-2-oxocyclohexanecarboxamide is a potentially valuable synthetic intermediate due
to its combination of reactive functional groups. While direct experimental data on its properties
and synthesis are scarce, this guide provides a foundational understanding based on
established chemical principles and data from related compounds. The proposed synthetic
protocol and predicted spectral data offer a starting point for researchers wishing to prepare
and characterize this molecule. Further experimental investigation is required to fully elucidate
its physical, chemical, and biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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